BMS-309403 is a potent and selective small-molecule inhibitor of adipocyte fatty acid binding protein (A-FABP), also known as FABP4. [] A-FABP is primarily found in macrophages and adipose tissue and plays a crucial role in regulating fatty acid storage, lipolysis, and inflammation. [] BMS-309403 serves as a valuable chemical tool in investigating the roles of FABP4 in inflammatory and metabolic disorders. []
The synthesis of 2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid involves several steps that can be adapted from the synthesis of similar pyrazoline derivatives. A notable method includes the reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide in glacial acetic acid. This process typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity.
The synthesis may involve temperatures around 60–80 °C for optimal reaction rates and can take several hours to complete. Purification steps often include recrystallization or chromatography to isolate the desired product.
The molecular structure of 2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid reveals a complex arrangement that contributes to its biological activity. The compound features:
The crystal structure has been elucidated using X-ray diffraction techniques with a resolution of 1.8 Å, confirming the spatial arrangement of atoms within the molecule .
Chemical reactions involving BMS-309403 primarily focus on its inhibitory effects on FABP4. The compound competes with fatty acids for binding at the fatty-acid-binding pocket of FABP4.
The mechanism by which BMS-309403 exerts its effects involves direct interaction with FABP4:
BMS-309403 binds within the hydrophobic cavity of FABP4, effectively blocking the transport of fatty acids into cells. This inhibition alters lipid metabolism pathways and reduces inflammatory responses associated with obesity and atherosclerosis.
BMS-309403 is orally active, making it suitable for in vivo studies. Chronic administration in animal models has shown significant improvements in metabolic profiles, including reduced triglyceride levels and enhanced insulin sensitivity .
BMS-309403 has several scientific applications due to its role as a FABP4 inhibitor:
Compounds like BMS-309403 are valuable tools in biochemical research for studying lipid metabolism and signaling pathways related to fatty acids.
The strategic design of BMS-309403 (IUPAC: 2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid; CAS: 300657-03-8) centers on mimicking endogenous fatty acid interactions within the FABP4 binding pocket. This biphenyl-azole-oxyacetic acid scaffold was engineered to occupy the entire ligand-binding cavity of FABP4 (adipocyte fatty acid-binding protein), a key regulator of lipid metabolism and inflammation [5] [7]. The molecular architecture integrates three critical domains:
This design overcomes limitations of early FABP4 inhibitors by enabling simultaneous interactions with both the internal binding site and the portal region, achieving sub-nanomolar affinity (Ki < 2 nM) [5]. The biphenyl system’s rotational freedom allows adaptive binding, while the pyrazole nitrogen atoms serve as hydrogen bond acceptors for key residues like Phe16 and Ala36 [7].
Table 1: Key Structural Features and Their Functional Roles in FABP4 Inhibition
Structural Element | Role in FABP4 Binding | Biochemical Consequence |
---|---|---|
Biphenyl system | Occupies deep hydrophobic cavity | Blocks fatty acid sequestration |
5-Ethyl-pyrazole core | Enhances hydrophobic contacts with Val25, Ala33 | Improves binding affinity 10-fold vs H |
3,4-Diphenyl substitution | Stabilizes twisted conformation via π-stacking | Prevents β-sheet distortion upon binding |
Oxyacetic acid terminus | Forms salt bridges with portal residues (Arg126) | Inhibits fatty acid transfer to membranes |
The pyrazole ring’s substitution pattern was systematically optimized to balance FABP4 affinity against off-target interactions with FABP3 (cardiac) and FABP5 (epidermal):
Notably, 5-ethyl provided superior metabolic stability versus methyl analogs (t₁/₂ > 6h in microsomes), attributed to reduced cytochrome P450 oxidation at the alkyl chain [4]. The 3,4-diphenyl arrangement also prevented epoxide formation at the pyrazole C4-C5 bond, a common degradation pathway in unsaturated analogs [9].
Table 2: Impact of Pyrazole Substituents on Inhibitory Activity
Substitution Pattern | FABP4 Ki (nM) | FABP3 Ki (nM) | Selectivity (FABP3/FABP4) |
---|---|---|---|
5-Methyl-3,4-diphenyl (parent) | 15.2 ± 1.3 | 980 ± 45 | 64-fold |
5-Ethyl-3,4-diphenyl | 1.8 ± 0.2 | 250 ± 12 | 139-fold |
5-Propyl-3,4-diphenyl | 2.1 ± 0.3 | 210 ± 18 | 100-fold |
5-Ethyl-3-phenyl (unsub C4) | 84 ± 6.7 | >1,000 | >12-fold |
Two primary synthetic routes dominate the production of BMS-309403, differing in biphenyl formation timing:
Route 1: Suzuki Coupling as Final Step
Route 2: Early-Stage Biphenyl Assembly
Critical Comparison:
Table 3: Synthetic Route Efficiency Metrics
Parameter | Route 1 (Late Coupling) | Route 2 (Early Coupling) | Optimized Microwave Method |
---|---|---|---|
Overall Yield | 48% | 55% | 82% |
Purity (HPLC) | 97.5% | 99.1% | 99.6% |
Hazardous Byproducts | Tributylamine derivatives | Copper complexes | None significant |
Largest Impurity | Dehalogenated pyrazole (3%) | Diaryl ether side-product (1.2%) | <0.5% |
Comprehensive SAR analysis revealed molecular determinants governing isoform selectivity:
BMS-309403 achieves exceptional selectivity through a unique combination of steric and electronic factors:
Table 4: Selectivity Profile Across FABP Isoforms
Structural Variation | FABP4 Ki (nM) | FABP5 Ki (nM) | FABP3 Ki (nM) | Therapeutic Implications |
---|---|---|---|---|
BMS-309403 (lead compound) | 1.8 ± 0.2 | 350 ± 25 | 250 ± 12 | Atherosclerosis, diabetes |
Propionic acid analog | 36 ± 3.1 | 115 ± 10 | 420 ± 30 | Psoriasis (FABP5-preferring) |
4-Thienyl replacement | 14.5 ± 1.2 | 40 ± 3.5 | >1,000 | Dermatological disorders |
Ortho-biphenyl variant | 210 ± 15 | >1,000 | 22 ± 1.8 | Cardiac applications (FABP3) |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7